Schisanlignone C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

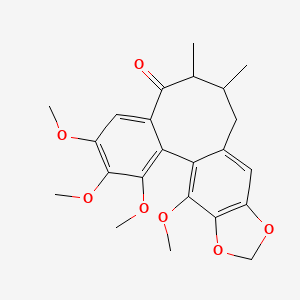

3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O7/c1-11-7-13-8-16-21(30-10-29-16)22(27-5)17(13)18-14(19(24)12(11)2)9-15(25-3)20(26-4)23(18)28-6/h8-9,11-12H,7,10H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSKKMAOJMXOII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(=O)C1C)OC)OC)OC)OC)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of Lignans from Schisandra chinensis: A Technical Guide Focused on Schisandrin C

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the discovery and isolation of lignans (B1203133) from the fruit of Schisandra chinensis, with a specific focus on Schisandrin C, a prominent bioactive compound. While the initial topic of interest was Schisanlignone C, primary literature reveals its isolation from Schisandra viridis. Given the scope of this guide is Schisandra chinensis, we will focus on the well-documented lignan, Schisandrin C, for which comprehensive experimental protocols and biological data are available.

Schisandra chinensis is a valuable medicinal plant in traditional Chinese medicine, with its therapeutic effects largely attributed to a class of dibenzocyclooctadiene lignans.[1] These compounds, including Schisandrin C, exhibit a range of pharmacological activities, such as anti-inflammatory, antioxidant, and neuroprotective effects.[2] This guide details the methodologies for the extraction, isolation, and structural elucidation of these significant compounds and explores the molecular pathways they modulate.

Quantitative Data Summary

The isolation and analysis of lignans from Schisandra chinensis yield quantitative data that is crucial for reproducibility and standardization. The following tables summarize key data points typically gathered during these procedures.

Table 1: Extraction and Fractionation Yields

| Step | Description | Starting Material (Dry Weight) | Yield (Weight) | Yield (%) | Reference |

| 1 | Crude Ethanol (B145695) Extract | 3.5 kg of dried fruits | 1.2 kg | 34.3% | [3] |

| 2 | Ethyl Acetate (B1210297) Fraction | 1.2 kg crude extract | 151 g | 12.6% (of crude) | [3] |

Table 2: Chromatographic Parameters and Purity of Schisandrin C

| Parameter | Value | Reference |

| HPLC Column | Elite ODS C18 (250 mm x 4.6 mm, 5 µm) | [4] |

| Mobile Phase | Acetonitrile (B52724) and Water (gradient) | [4] |

| Detection Wavelength | 217 nm | [4] |

| Purity (Post-HPLC) | >96% | [4] |

| Limit of Detection (LOD) | 0.04 µg/mL | [4] |

| Limit of Quantitation (LOQ) | 0.49 µg/mL | [4] |

Table 3: Spectroscopic Data for Structural Elucidation of Schisandrin C

| Spectroscopic Method | Key Data Points | Reference |

| Mass Spectrometry (MS) | Molecular Formula: C22H24O6 | [5] |

| ¹H-NMR | Signals corresponding to methoxy (B1213986) groups, aromatic protons, and aliphatic protons characteristic of the dibenzocyclooctadiene skeleton. | [2] |

| ¹³C-NMR | Resonances confirming the carbon framework, including aromatic carbons, methoxy carbons, and carbons of the cyclooctadiene ring. | [2] |

Experimental Protocols

The following protocols provide a detailed methodology for the isolation and characterization of Schisandrin C from the dried fruits of Schisandra chinensis.

Extraction and Preliminary Fractionation

-

Maceration: The air-dried and powdered fruits of Schisandra chinensis (3.5 kg) are macerated with 80% aqueous ethanol (3 x 10 L) at room temperature for 48 hours per extraction.[3]

-

Concentration: The combined ethanol extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in hot water and partitioned successively with petroleum ether and ethyl acetate. The ethyl acetate fraction, which is enriched with lignans, is collected and concentrated.[3]

Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of ethyl acetate in petroleum ether (e.g., 0-100%).[3] Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions enriched with the target lignans are further purified by size exclusion chromatography on a Sephadex LH-20 column, typically using methanol (B129727) as the mobile phase.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification of Schisandrin C is achieved using a preparative reverse-phase HPLC system with a C18 column. A common mobile phase is a gradient of acetonitrile in water. The effluent is monitored by a UV detector, and the peak corresponding to Schisandrin C is collected.

Structure Elucidation

The chemical structure of the isolated compound is confirmed using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or high-resolution mass spectrometry (HRMS) is used to determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR, ¹³C-NMR, and 2D-NMR (e.g., COSY, HSQC, HMBC) experiments are conducted to elucidate the detailed chemical structure and stereochemistry. The spectral data is compared with published values for Schisandrin C.

Visualizations

Experimental Workflow for Lignan Isolation

Caption: General workflow for the isolation of Schisandrin C.

Schisandrin C Modulated Signaling Pathway

Schisandrin C has been shown to influence cellular processes such as adipogenesis and autophagy through the modulation of key signaling pathways.[5][6] One of the well-documented mechanisms is its effect on the AMPK and PI3K/Akt/mTOR pathways.[5][6]

Caption: Schisandrin C's modulation of the AMPK and PI3K/Akt/mTOR pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. koreascience.kr [koreascience.kr]

- 3. mdpi.com [mdpi.com]

- 4. Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Schisandrin C isolated from Schisandra chinensis fruits inhibits lipid accumulation by regulating adipogenesis and lipolysis through AMPK signaling in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring the Molecular Mechanism of Schisandrin C for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Schisanlignone C: Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisanlignone C is a dibenzocyclooctadiene lignan (B3055560), a class of natural products that has garnered significant interest in the scientific community for its diverse biological activities. Isolated from plants of the Schisandra genus, which have a long history of use in traditional medicine, this compound is a subject of ongoing research to elucidate its therapeutic potential. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its analysis, and insights into its biological activities and associated signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₆O₇ | [1] |

| Molecular Weight | 414.45 g/mol | [1] |

| CAS Number | 144606-83-7 | [2] |

| Melting Point | Not available | |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [2] |

Spectroscopic Data:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for aromatic protons, methoxy (B1213986) groups, and protons of the cyclooctadiene ring. The chemical shifts and coupling constants of these protons are crucial for determining the substitution pattern and stereochemistry of the molecule.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule. Signals corresponding to aromatic carbons, carbonyl groups, methoxy carbons, and aliphatic carbons in the cyclooctadiene ring would be expected.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit absorption bands corresponding to hydroxyl groups (if present), carbonyl groups, C-O stretching of ethers and esters, and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The fragmentation pattern can provide valuable information about the different structural motifs within the molecule.

-

UV-Vis Spectroscopy: The UV-Vis spectrum is expected to show absorption maxima characteristic of the conjugated aromatic system present in the dibenzocyclooctadiene lignan scaffold.

Experimental Protocols

Detailed experimental protocols are essential for the replication of research findings and for the development of robust analytical methods. The following sections outline general procedures for the isolation, purification, and analysis of lignans (B1203133) from Schisandra species, which can be adapted for this compound.

Isolation and Purification of Lignans from Schisandra Species

A common method for the extraction and isolation of lignans, including this compound, from the fruits of Schisandra plants involves several steps:

-

Extraction: The dried and powdered plant material is typically extracted with an organic solvent such as ethanol (B145695) or methanol (B129727). Maceration, Soxhlet extraction, or ultrasound-assisted extraction can be employed.

-

Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme involves partitioning between water and a series of organic solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Chromatography: The enriched lignan fraction is further purified using various chromatographic techniques.

-

Column Chromatography: Silica gel or alumina (B75360) are commonly used as the stationary phase, with a gradient of solvents of increasing polarity to separate the different lignans.

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC with a C18 column is often used for the final purification of individual lignans to a high degree of purity.

-

Workflow for Lignan Isolation and Purification

Caption: General workflow for the isolation and purification of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

A validated HPLC method is crucial for the quantitative analysis of this compound in plant extracts and biological samples.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.

-

Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol is common.

-

Flow Rate: A flow rate of around 1.0 mL/min is generally employed.

-

Detection: UV detection at a wavelength corresponding to the absorption maximum of the lignan is used for quantification. A photodiode array (PDA) detector can be used to obtain the full UV spectrum for peak identification.

-

Biological Activities and Signaling Pathways

Lignans from Schisandra are known to possess a wide range of biological activities, including anti-inflammatory and neuroprotective effects. While specific studies detailing the signaling pathways modulated by this compound are not extensively available in the initial search results, related lignans from the same plant genus have been shown to exert their effects through the modulation of key cellular signaling cascades.

Anti-Inflammatory Activity

Many lignans from Schisandra have demonstrated potent anti-inflammatory properties. These effects are often mediated by the inhibition of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

-

NF-κB Pathway: This pathway is a central regulator of inflammation. In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2). Lignans may inhibit this pathway by preventing the degradation of IκBα or by directly inhibiting the nuclear translocation of NF-κB.

-

MAPK Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Activation of these kinases by inflammatory stimuli leads to the phosphorylation of various transcription factors, which in turn regulate the expression of inflammatory mediators. Some lignans have been shown to suppress the phosphorylation of ERK, JNK, and p38, thereby attenuating the inflammatory response.

Hypothesized Anti-Inflammatory Signaling Pathway of this compound

References

Unveiling Schisanlignone C: A Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schisanlignone C, a lignan (B3055560) isolated from Schisandra henryi, represents a class of natural products with significant interest in medicinal chemistry due to the diverse biological activities exhibited by related compounds. A comprehensive understanding of its precise chemical architecture, including its stereochemistry, is fundamental for any further investigation into its pharmacological potential and for guiding synthetic efforts. This technical guide synthesizes the available information and provides a framework for the structural and stereochemical elucidation of this compound, drawing upon established analytical methodologies for lignan characterization. While the primary literature detailing the complete spectroscopic data and stereochemical assignment for this compound is not readily accessible, this document outlines the expected structural features and the experimental protocols typically employed for their determination.

Chemical Structure

This compound possesses the molecular formula C₂₃H₂₆O₅. Lignans (B1203133) are a large group of natural products characterized by the coupling of two C₆-C₃ (phenylpropanoid) units. The specific connectivity and oxidation state of these units give rise to a wide variety of lignan skeletons. Based on its molecular formula and its classification as a lignan from the Schisandra genus, this compound is presumed to be a dibenzocyclooctadiene lignan, a common structural motif in this plant family.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₆O₅ | Inferred from literature |

| Molecular Weight | 394.45 g/mol | Calculated |

| Natural Source | Schisandra henryi | [1][2] |

| Compound Class | Lignan | [1] |

Stereochemistry

The stereochemistry of lignans is a critical aspect of their chemical identity and biological activity. Dibenzocyclooctadiene lignans, for instance, can possess multiple stereocenters, leading to a variety of possible stereoisomers. The determination of the absolute configuration of these stereocenters is a non-trivial task requiring sophisticated analytical techniques.

The absolute configuration of lignans is typically determined through a combination of spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy, often corroborated by X-ray crystallography of a suitable crystalline derivative.

Experimental Protocols for Structural Elucidation

The definitive structural and stereochemical elucidation of a natural product like this compound relies on a combination of isolation and spectroscopic analysis.

Isolation Protocol

A generalized workflow for the isolation of lignans from Schisandra species is as follows:

Caption: Generalized workflow for the isolation of lignans.

Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A suite of 1D and 2D NMR experiments is required for the complete assignment of proton (¹H) and carbon (¹³C) signals.

Table 2: Expected ¹H NMR Data for a Dibenzocyclooctadiene Lignan Core

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aromatic Protons | 6.0 - 7.5 | s, d, dd | 1-8 |

| Methine Protons | 2.0 - 5.0 | m, dd, t | 2-12 |

| Methylene Protons | 1.5 - 3.0 | m, dd, dt | 5-15 |

| Methoxy Protons | 3.5 - 4.0 | s | - |

| Methyl Protons | 0.8 - 1.5 | d, s | 6-7 |

Table 3: Expected ¹³C NMR Data for a Dibenzocyclooctadiene Lignan Core

| Carbon | Expected Chemical Shift (δ, ppm) |

| Aromatic C | 110 - 160 |

| Aromatic C-O | 140 - 160 |

| Methine C | 30 - 60 |

| Methylene C | 20 - 40 |

| Methoxy C | 55 - 65 |

| Methyl C | 10 - 25 |

Experimental Details:

-

¹H NMR: Typically recorded on a 400 MHz or higher field spectrometer. Samples are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

-

¹³C NMR: Recorded on the same instrument, often at 100 or 125 MHz.

-

2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for establishing connectivity between protons and carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are crucial for determining the relative stereochemistry by identifying protons that are close in space.

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound. Fragmentation patterns observed in MS/MS experiments can provide valuable structural information.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. For chiral molecules like lignans, the CD spectrum provides information about the absolute configuration of the stereocenters. The sign of the Cotton effects can often be correlated with specific stereochemical arrangements based on established empirical rules for that class of compounds.

Logical Relationships in Stereochemical Determination

The determination of the absolute configuration of this compound would follow a logical progression of experiments.

Caption: Logical workflow for stereochemical determination.

Conclusion

While the definitive primary literature containing the complete structural and stereochemical data for this compound is not widely available, this guide provides a comprehensive overview of the expected structural features and the standard methodologies required for their elucidation. For researchers and drug development professionals, a rigorous application of modern spectroscopic techniques, as outlined herein, will be essential to fully characterize this compound and unlock its potential for further scientific investigation and therapeutic application. The data presented in the tables are based on characteristic values for the lignan class and should be used as a guide for the interpretation of experimental data obtained for this compound.

References

Schisanlignone C: A Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisanlignone C is a dibenzocyclooctadiene lignan, a class of secondary metabolites found in plants of the Schisandra genus. These compounds are of significant interest to the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathway, and the experimental methodologies used for its study.

Natural Sources of this compound

This compound, along with other bioactive lignans (B1203133), is primarily isolated from plants belonging to the Schisandraceae family. The principal sources are the fruits and stems of various Schisandra species.

Table 1: Natural Sources of this compound and Other Dibenzocyclooctadiene Lignans

| Plant Species | Plant Part | Major Dibenzocyclooctadiene Lignans Identified | Reference |

| Schisandra rubriflora | Fruits, Stems | This compound, Rubrisandrin A and B, Gomisin J, Schisantherin A | [1] |

| Schisandra chinensis | Fruits, Stems, Leaves | Schisandrin, Schisandrin C, Gomisin A, Deoxyschisandrin, γ-Schisandrin | [2][3] |

| Schisandra sphenanthera | Fruits | Schisandrin, Gomisin A, Schisantherin A | [4] |

Quantitative Analysis of this compound and Related Lignans

The concentration of this compound and other lignans can vary significantly depending on the plant species, the part of the plant used, geographical location, and harvesting time. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS/MS) are the primary analytical techniques for the quantitative determination of these compounds.[2][5]

Table 2: Quantitative Data of Selected Lignans in Schisandra Species

| Lignan | Plant Species | Plant Part | Concentration (mg/g dry weight unless otherwise specified) | Analytical Method | Reference |

| Schisandrin C | Schisandra chinensis | Fruits | 0.0456 (in a mixed standard) | HPLC | [2] |

| Schisandrin C | Schisandra rubriflora | In vitro cultures | Up to 5.24 mg/100 g DW | UHPLC-MS/MS | [6] |

| Gomisin N | Schisandra rubriflora | Fruits | 518 mg/100 g DW | UHPLC-MS/MS | [7] |

| Schisanhenol | Schisandra rubriflora | Fruits | 454 mg/100 g DW | UHPLC-MS/MS | [7] |

| Gomisin G | Schisandra rubriflora | Fruits | 197 mg/100 g DW | UHPLC-MS/MS | [7] |

| Schisandrin A | Schisandra rubriflora | Fruits | 167 mg/100 g DW | UHPLC-MS/MS | [7] |

| Gomisin O | Schisandra rubriflora | Fruits | 150 mg/100 g DW | UHPLC-MS/MS | [7] |

| Schizandrin | Schizandra chinensis | Fruits | 8.41 ± 0.30 | HPLC | [8] |

| Gomisin A | Schizandra chinensis | Fruits | 3.01 ± 0.13 | HPLC | [8] |

| Deoxyschizandrin | Schizandra chinensis | Fruits | 1.06 ± 0.05 | HPLC | [8] |

| Gomisin N | Schizandra chinensis | Fruits | 7.69 ± 0.30 | HPLC | [8] |

| Wuweizisu C | Schizandra chinensis | Fruits | 1.68 ± 0.06 | HPLC | [8] |

Biosynthesis of this compound

The biosynthesis of dibenzocyclooctadiene lignans, including this compound, is a complex process that is not yet fully elucidated. The proposed pathway originates from the general phenylpropanoid pathway, with coniferyl alcohol serving as a key precursor.[9][10]

Phenylpropanoid Pathway and Monolignol Formation

The biosynthesis begins with the amino acid L-phenylalanine, which is converted to coniferyl alcohol through a series of enzymatic steps. This part of the pathway is well-established and shared with the biosynthesis of other phenylpropanoids like lignin.

Hypothetical Biosynthetic Pathway of Dibenzocyclooctadiene Lignans

The pathway from coniferyl alcohol to dibenzocyclooctadiene lignans is considered hypothetical and is an active area of research.[9][10] A key initial step that commits coniferyl alcohol to this specific pathway is its acetylation to coniferyl acetate, catalyzed by coniferyl alcohol acyltransferase (CFAT) , an enzyme identified in Schisandra chinensis.[9][10][11]

The subsequent steps are thought to involve the oxidative coupling of two coniferyl alcohol-derived units to form a dibenzylbutane scaffold, which then undergoes further cyclization and modifications to yield the characteristic dibenzocyclooctadiene ring system of this compound. The precise enzymes and intermediates involved in these later stages are still under investigation.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of lignans from Schisandra species, which can be adapted for this compound.

Experimental Workflow for Lignan Isolation

References

- 1. researchgate.net [researchgate.net]

- 2. Simultaneous determination of eleven characteristic lignans in Schisandra chinensis by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and purification of schisandrol A from the stems of Schisandra chinensis and cytotoxicity against human hepatocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeted Lignan Profiling and Anti-Inflammatory Properties of Schisandra rubriflora and Schisandra chinensis Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Schisandra rubriflora Fruit and Leaves as Promising New Materials of High Biological Potential: Lignan Profiling and Effect-Directed Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative Determination of Lignans from Schizandra chinensis by HPLC -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]

- 9. Identification, Molecular Cloning, and Functional Characterization of a Coniferyl Alcohol Acyltransferase Involved in the Biosynthesis of Dibenzocyclooctadiene Lignans in Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Identification, Molecular Cloning, and Functional Characterization of a Coniferyl Alcohol Acyltransferase Involved in the Biosynthesis of Dibenzocyclooctadiene Lignans in Schisandra chinensis [frontiersin.org]

- 11. Identification, Molecular Cloning, and Functional Characterization of a Coniferyl Alcohol Acyltransferase Involved in the Biosynthesis of Dibenzocyclooctadiene Lignans in Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Schisanlignone C in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Schisanlignone C, a bioactive lignan (B3055560) of significant interest in pharmaceutical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines the known qualitative solubility, provides detailed, generalized experimental protocols for determining solubility, and presents a framework for quantitative analysis.

Introduction to this compound

This compound is a lignan compound that has been isolated from plants of the Schisandra genus. Lignans (B1203133) are a class of polyphenols that have garnered attention for their diverse pharmacological activities. Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its extraction, purification, formulation, and in vitro/in vivo testing.

Solubility Profile of this compound

Currently, specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in scientific literature. However, qualitative information indicates its solubility in several common organic solvents.

Qualitative Solubility:

This compound is reported to be soluble in the following organic solvents:

-

Chloroform

-

Dichloromethane

-

Ethyl Acetate

-

Dimethyl Sulfoxide (DMSO)

-

Acetone[1]

This qualitative information suggests that this compound is likely soluble in a range of polar aprotic and halogenated solvents.

Quantitative Solubility Data:

As of the latest literature review, specific quantitative solubility values (e.g., in mg/mL or mol/L) for this compound in various organic solvents have not been published. To facilitate research and development, the following table is provided as a template for researchers to populate as data becomes available through experimentation.

| Organic Solvent | Chemical Formula | Polarity Index | Hypothetical Solubility (mg/mL) at 25°C |

| Chloroform | CHCl₃ | 4.1 | Data not available |

| Dichloromethane | CH₂Cl₂ | 3.1 | Data not available |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Data not available |

| Acetone | C₃H₆O | 5.1 | Data not available |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Data not available |

| Methanol | CH₃OH | 5.1 | Data not available |

| Ethanol | C₂H₅OH | 4.3 | Data not available |

| Acetonitrile (B52724) | C₂H₃N | 5.8 | Data not available |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Data not available |

Note: The "Hypothetical Solubility" column is for illustrative purposes and should be populated with experimentally determined values.

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, a detailed experimental protocol for determining the solubility of this compound is outlined below. This protocol is based on the widely accepted shake-flask method, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).

3.1. Shake-Flask Method for Solubility Determination

This method is considered the gold standard for determining the equilibrium solubility of a compound in a given solvent.

Materials and Equipment:

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Vortex mixer

-

Syringe filters (0.22 µm, solvent-compatible)

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Accurately weigh an excess amount of this compound and add it to a series of vials, each containing a known volume (e.g., 2 mL) of the selected organic solvent. The amount of solid added should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample from the supernatant of each vial using a syringe.

-

Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent further dissolution of the solid in the sample.

-

Dilution: Accurately dilute the filtered solution with the respective solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

Analysis: Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

3.2. HPLC Method for Quantitative Analysis

A validated HPLC method is essential for the accurate quantification of this compound in the saturated solutions.

Suggested HPLC Parameters (to be optimized):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with or without a modifier like 0.1% formic acid).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection Wavelength: To be determined by UV-Vis spectral analysis of this compound (a common wavelength for lignans is around 217 nm).

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to construct a calibration curve.

Method Validation: The HPLC method should be validated according to ICH guidelines, including assessments of linearity, accuracy, precision (intra-day and inter-day), limit of detection (LOD), and limit of quantification (LOQ).

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Shake-Flask Solubility Determination.

Caption: HPLC Method Development and Validation Workflow.

Conclusion

While the qualitative solubility of this compound in several organic solvents is known, a significant data gap exists regarding its quantitative solubility. This guide provides a robust framework for researchers to experimentally determine these crucial parameters. The outlined shake-flask method coupled with a validated HPLC protocol will enable the generation of reliable and reproducible solubility data. Such data is indispensable for advancing the research and development of this compound as a potential therapeutic agent. The provided workflows offer a clear visual guide for the execution of these essential experiments.

References

The Stability of Schisanlignone C Under Various pH Conditions: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisanlignone C, a dibenzocyclooctadiene lignan (B3055560) isolated from the fruits of Schisandra chinensis, has garnered significant interest within the scientific community for its potential therapeutic properties. As with any compound under investigation for pharmaceutical development, a thorough understanding of its chemical stability is paramount. This technical guide addresses the critical aspect of this compound's stability under a range of pH conditions, a factor that profoundly influences its formulation, storage, and ultimately, its bioavailability and efficacy.

Forced degradation studies are a cornerstone of pharmaceutical development, providing essential insights into the intrinsic stability of a drug substance.[1][2] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing, including exposure to various pH levels, to identify potential degradation products and pathways.[1][3] While regulatory guidelines from bodies like the International Council for Harmonisation (ICH) underscore the necessity of such studies, they do not prescribe specific pH ranges or conditions, leaving these to be determined on a case-by-case basis.[1][4]

Currently, there is a notable absence of publicly available studies that specifically detail the stability of this compound under various pH conditions. Extensive searches of scientific literature and databases have not yielded quantitative data or specific experimental protocols for the forced degradation of this particular lignan.

General Considerations for Lignan Stability

While specific data for this compound is unavailable, general knowledge regarding the chemical stability of lignans (B1203133) and other polyphenolic compounds can offer some preliminary insights. The stability of such compounds is often influenced by the presence of functional groups susceptible to hydrolysis or oxidation, and the overall molecular structure. Dibenzocyclooctadiene lignans, as a class, are known for their complex stereochemistry, which can also play a role in their stability.[5]

Hypothetical Experimental Protocol for pH Stability Assessment

To investigate the stability of this compound, a forced degradation study would be essential. The following outlines a hypothetical, yet standard, experimental protocol that researchers could adopt.

Objective: To determine the degradation profile of this compound in acidic, neutral, and alkaline conditions.

Materials:

-

This compound reference standard

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 M, 1 M)

-

Phosphate or other suitable buffer solutions for maintaining neutral pH

-

High-purity water

-

Acetonitrile or other suitable organic solvent

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

A suitable HPLC column (e.g., C18)

-

pH meter

-

Incubator or water bath

Methodology:

-

Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile, at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Aliquots of the stock solution are added to solutions of varying HCl concentrations (e.g., 0.1 M and 1 M).

-

Alkaline Hydrolysis: Aliquots of the stock solution are added to solutions of varying NaOH concentrations (e.g., 0.1 M and 1 M).

-

Neutral Hydrolysis: An aliquot of the stock solution is added to a neutral buffer solution (pH 7).

-

-

Incubation: The solutions are incubated at a controlled temperature (e.g., 60°C) for a defined period. Samples are withdrawn at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: For the acidic and alkaline samples, the reaction is stopped at each time point by neutralization.

-

Sample Analysis: All samples, including a control sample of this compound in the solvent at the same temperature, are analyzed by a validated stability-indicating HPLC method. This method should be capable of separating the intact this compound from any potential degradation products.

-

Data Analysis: The percentage of degradation is calculated by comparing the peak area of this compound in the stressed samples to that of the control sample. The formation of any degradation products is monitored by the appearance of new peaks in the chromatogram.

Visualization of Experimental Workflow

The logical flow of a forced degradation study to assess pH stability can be visualized as follows:

Caption: Workflow for pH-dependent forced degradation study of this compound.

Potential Degradation Pathways

Without experimental data, any discussion of degradation pathways remains speculative. However, for dibenzocyclooctadiene lignans, potential sites of degradation under hydrolytic stress could include ester or ether linkages if present in the specific structure of this compound. The core dibenzocyclooctadiene skeleton is generally stable, but substituents on the aromatic rings could influence reactivity.

Conclusion and Future Directions

The stability of this compound under various pH conditions is a critical, yet uncharacterized, aspect of its pharmaceutical development profile. While this guide provides a framework for how such a stability study could be designed and executed, it underscores the urgent need for experimental data. Future research should focus on performing comprehensive forced degradation studies to elucidate the degradation products and pathways of this compound. The results of these studies will be invaluable for the rational design of stable formulations and for ensuring the safety and efficacy of this promising natural product. Researchers in the field are encouraged to undertake these investigations to fill this significant knowledge gap.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. ijrpp.com [ijrpp.com]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

Early Research and Historical Perspectives on Schisanlignone C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisanlignone C, a lignan (B3055560) compound, emerged from the phytochemical investigation of the family Schisandraceae, a plant family well-regarded in traditional medicine for its diverse therapeutic properties. This technical guide delves into the early studies and historical research surrounding this compound, providing a foundational understanding for researchers and professionals in drug development. Due to the limited accessibility of the original foundational literature, this document synthesizes available information and outlines generalized experimental approaches of the era to offer a comprehensive historical perspective.

Discovery and Initial Characterization

This compound was first isolated and identified in 1992 from Schisandra viridis A. C. Sm., a plant species native to the northern Guangdong province of China.[1][2] The discovery was detailed in a seminal paper by Luo, Liu, and Huang published in Acta Chimica Sinica.[2] This initial research laid the groundwork for the structural elucidation of this novel lignan.

Physicochemical Properties

The fundamental physicochemical properties of this compound as determined in these early studies are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₆O₇ | [3] |

| Molecular Weight | 414.45 g/mol | [3] |

| CAS Number | 144606-83-7 | [4] |

Experimental Protocols of the Era

Isolation of this compound

The isolation of lignans (B1203133) from plant material in the early 1990s typically followed a multi-step extraction and chromatographic process. A plausible workflow for the isolation of this compound from the dried and powdered plant material of Schisandra viridis would have involved:

-

Extraction: Maceration or Soxhlet extraction of the plant material with organic solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and methanol, to fractionate the chemical constituents.

-

Preliminary Separation: The crude extracts would then be subjected to preliminary separation techniques like column chromatography over silica (B1680970) gel or alumina. Elution would be carried out using a gradient of solvents, starting from non-polar and gradually increasing in polarity.

-

Fractionation and Purification: Fractions showing the presence of lignans (often identified by thin-layer chromatography with specific spray reagents) would be further purified using repeated column chromatography, preparative thin-layer chromatography (prep-TLC), or crystallization to yield the pure compound.

Structure Elucidation

The structural determination of this compound would have relied on a combination of spectroscopic techniques prevalent at the time:

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify the presence of chromophores, such as aromatic rings and conjugated systems, characteristic of the lignan skeleton.

-

Infrared (IR) Spectroscopy: To determine the presence of functional groups, including hydroxyls, carbonyls, and ethers.

-

Mass Spectrometry (MS): To ascertain the molecular weight and obtain information about the fragmentation pattern, aiding in the identification of structural motifs.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR would have been pivotal in establishing the carbon-hydrogen framework of the molecule. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would have been used to differentiate between CH, CH₂, and CH₃ groups.

Early Biological Activity Screening

Historical literature available for this review does not contain specific details of the initial biological screening of this compound that may have been conducted in the early 1990s. Research on other lignans from the Schisandraceae family during this period was beginning to explore their potential hepatoprotective, antioxidant, and antiviral activities. It is plausible that this compound might have been subjected to similar preliminary in vitro assays, although specific data from that time is not accessible.

Conclusion

The discovery of this compound in 1992 marked an addition to the growing family of lignans isolated from the Schisandraceae family. While the foundational publication by Luo and colleagues provided the initial structural characterization, a detailed public record of the experimental protocols and any early biological investigations is challenging to access. This guide provides a reconstructed overview based on the standard scientific practices of that era, offering a valuable historical context for researchers. Further investigation into archived and non-digitized records from the early 1990s may yet uncover more specific details about the initial studies of this compound.

References

The Therapeutic Potential of Schisanlignone C: A Technical Guide for Researchers

An In-depth Review of the Preclinical Evidence, Mechanistic Insights, and Methodological Frameworks

Schisanlignone C, also known as Schisandrin C, a bioactive lignan (B3055560) isolated from the fruit of Schisandra chinensis, has emerged as a promising natural compound with a wide spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the current state of research on this compound, with a focus on its therapeutic relevance in oncology, neurodegenerative disorders, and inflammatory conditions. This document is intended for researchers, scientists, and drug development professionals, offering a consolidation of quantitative data, detailed experimental protocols, and a visual representation of the key signaling pathways involved in its mechanism of action.

Therapeutic Relevance and Mechanisms of Action

Preclinical studies have demonstrated that this compound possesses potent anti-inflammatory, antioxidant, anticancer, and neuroprotective properties.[1][2][3] Its therapeutic effects are attributed to its ability to modulate multiple critical cellular signaling pathways, thereby influencing a range of physiological and pathological processes.

Anti-inflammatory and Antioxidant Effects

This compound exhibits significant anti-inflammatory and antioxidant activities. It has been shown to inhibit the production of pro-inflammatory mediators such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[4] A key mechanism underlying its anti-inflammatory action is the attenuation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response.[4][5] Furthermore, this compound has been reported to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[6]

Its antioxidant properties are mediated, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7] this compound has been shown to target Keap1, a negative regulator of Nrf2, leading to the translocation of Nrf2 to the nucleus and the subsequent upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[6][7] This action helps to mitigate oxidative stress, a key contributor to various chronic diseases.

Anticancer Activity

This compound has demonstrated promising anticancer activity in various cancer cell lines. Studies have shown that it can inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis.[1][8] For instance, in human leukemia U937 cells, this compound was found to induce G1 phase arrest and apoptosis in a dose-dependent manner.[8] This was associated with the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of caspases 3 and 9.[8]

Neuroprotective Effects

The neuroprotective potential of this compound has been investigated in the context of neurodegenerative diseases like Alzheimer's disease.[1] It has been shown to ameliorate cognitive deficits and protect neurons from amyloid-beta (Aβ)-induced toxicity.[1] The underlying mechanisms for its neuroprotective effects are multifaceted and involve its anti-inflammatory and antioxidant properties, as well as the modulation of signaling pathways crucial for neuronal survival, such as the PI3K/Akt pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound.

Table 1: In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | Assay | Endpoint | IC50 / Concentration | Duration (hours) | Reference |

| U937 | Human Leukemia | MTT Assay | Cell Viability | 25-100 μM (dose-dependent inhibition) | 48 | [8] |

| U937 | Flow Cytometry | Cell Cycle Arrest | G1 arrest | 100 μM | 72 | [8] |

| U937 | Western Blot | Apoptosis | Activation of caspase-3 and -9 | 25-100 μM | 48 | [8] |

| C2C12 | Mouse Myoblast | Cell Viability Assay | H₂O₂-induced cell death | 5-20 μM (protective effect) | Not Specified | [3] |

Table 2: Pharmacokinetic Parameters of Related Lignans in Rats

| Compound | Administration Route | Dose | Cmax | Tmax | AUC | t1/2 | Oral Bioavailability (%) | Reference |

| Schizandrin | Oral | 10 mg/kg | 6.71 ± 4.51 ng/mL | 22-200 min | - | 34.80 min (MRT) | 15.56 ± 10.47 | [9][10] |

| γ-Schisandrin | Oral (WSD) | - | ~3-fold higher in females | - | ~6-fold higher in females | - | Significantly increased vs. CSP | [1] |

Key Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are underpinned by its ability to modulate several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound. These are intended as a guide and may require optimization for specific experimental conditions.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol Outline:

-

Cell Seeding: Plate cells (e.g., U937) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.[11]

-

Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 48 or 72 hours).[8][11]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11][12][13]

-

Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[11][13]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11] Cell viability is expressed as a percentage of the control.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

Protocol Outline:

-

Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.[14]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6][15]

-

Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-p65, anti-Nrf2, anti-cleaved caspase-3) overnight at 4°C.[6] Antibody dilutions should be optimized as per the manufacturer's instructions (typically 1:500 to 1:2000).[14]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.[6][14]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[5]

Caspase Activity Assay

This colorimetric assay measures the activity of caspases, which are key mediators of apoptosis.

Protocol Outline:

-

Cell Lysis: Lyse treated and untreated cells (e.g., 1-2 x 10⁶ cells in 50 µL of lysis buffer) and incubate on ice.[16]

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Assay Reaction: In a 96-well plate, incubate a specific amount of protein lysate (e.g., 50-200 µg) with a colorimetric caspase substrate (e.g., DEVD-pNA for caspase-3) in an assay buffer.[16]

-

Incubation: Incubate the plate at 37°C for 1-2 hours.[16]

-

Absorbance Measurement: Read the absorbance at 405 nm.[16] The increase in absorbance is proportional to the caspase activity.

In Vivo Model of Alzheimer's Disease (STZ-induced)

Intracerebroventricular (ICV) injection of streptozotocin (B1681764) (STZ) in rats is a widely used non-transgenic model of sporadic Alzheimer's disease.

Protocol Outline:

-

Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats for at least one week before the experiment.

-

Anesthesia and Stereotaxic Surgery: Anesthetize the rats and place them in a stereotaxic apparatus.

-

ICV Injection: Inject STZ (e.g., 3 mg/kg) dissolved in artificial cerebrospinal fluid or citrate (B86180) buffer bilaterally into the lateral ventricles.[13] A control group should receive vehicle injections.

-

Post-operative Care: Monitor the animals for recovery.

-

Compound Administration: Administer this compound (or vehicle) to the respective groups for a specified period.

-

Behavioral Testing: Assess cognitive function using behavioral tests such as the Morris water maze or Y-maze.

-

Tissue Collection and Analysis: At the end of the study, sacrifice the animals and collect brain tissue for histological and biochemical analyses (e.g., Western blotting for AD-related proteins, ELISA for inflammatory cytokines).

Conclusion and Future Directions

This compound has demonstrated significant therapeutic potential across a range of preclinical models. Its ability to modulate multiple key signaling pathways, including NF-κB, Nrf2, MAPK, and PI3K/Akt, highlights its pleiotropic pharmacological effects. The data summarized in this guide provides a solid foundation for further research and development.

Future studies should focus on several key areas. Firstly, a comprehensive pharmacokinetic and bioavailability study of this compound itself is crucial to understand its absorption, distribution, metabolism, and excretion profile. Secondly, more in-depth in vivo efficacy studies in various disease models are needed to validate the promising in vitro findings. Finally, toxicological studies are essential to establish a safety profile for this compound before it can be considered for clinical development. The detailed methodologies and pathway analyses presented in this guide are intended to facilitate these future research endeavors and accelerate the translation of this compound from a promising natural compound to a potential therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Morroniside Protects C2C12 Myoblasts from Oxidative Damage Caused by ROS-Mediated Mitochondrial Damage and Induction of Endoplasmic Reticulum Stress [biomolther.org]

- 5. brd.nci.nih.gov [brd.nci.nih.gov]

- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 7. Frontiers | C2C12 Mouse Myoblasts Damage Induced by Oxidative Stress Is Alleviated by the Antioxidant Capacity of the Active Substance Phloretin [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. texaschildrens.org [texaschildrens.org]

- 13. protocols.io [protocols.io]

- 14. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 15. bio-rad.com [bio-rad.com]

- 16. mpbio.com [mpbio.com]

Methodological & Application

Application Notes & Protocols for the Quantitative Analysis of Schisanlignone C using HPLC

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of Schisanlignone C in various sample matrices using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are based on established methods for the analysis of lignans (B1203133) and are intended to serve as a comprehensive guide for researchers.

Introduction

This compound is a bioactive lignan (B3055560) found in plants of the Schisandra genus, which are widely used in traditional medicine. Due to its potential therapeutic properties, accurate and precise quantification of this compound is crucial for quality control of raw materials, standardization of herbal extracts, and pharmacokinetic studies in drug development. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of such compounds.[1][2] This application note describes a validated reverse-phase HPLC (RP-HPLC) method for the determination of this compound.

Experimental Protocols

-

This compound reference standard (purity ≥98%)

-

HPLC grade acetonitrile

-

HPLC grade methanol (B129727)

-

HPLC grade water (ultrapure, 18.2 MΩ·cm)

-

Formic acid (or acetic acid), HPLC grade

-

Syringe filters (0.22 µm or 0.45 µm, nylon or PTFE)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.

Table 1: HPLC Instrumentation and Conditions

| Parameter | Recommended Conditions |

| HPLC System | Agilent 1200 Series, Shimadzu LC-20A, or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-20 min, 30-70% B;20-25 min, 70-90% B;25-30 min, 90% B (hold);30-31 min, 90-30% B;31-35 min, 30% B (equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

Note: The gradient program may need to be optimized depending on the specific column and HPLC system used.

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

The following is a general procedure for the extraction of this compound from a plant matrix (e.g., dried fruits of Schisandra chinensis).

-

Grinding: Grind the dried plant material into a fine powder.

-

Extraction: Accurately weigh about 1.0 g of the powdered sample into a flask. Add 50 mL of methanol and extract using ultrasonication for 30 minutes.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[3]

-

Dilution: If necessary, dilute the filtered extract with methanol to bring the concentration of this compound within the linear range of the calibration curve.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[4][5][6] The key validation parameters are summarized below.

Linearity is assessed by injecting the working standard solutions at different concentrations and plotting the peak area against the concentration.[7]

LOD and LOQ are determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or calculated from the standard deviation of the response and the slope of the calibration curve.[7][8][9]

Precision is evaluated by performing repeated injections of the same standard solution (repeatability or intra-day precision) and by analyzing the sample on different days (intermediate or inter-day precision). The results are expressed as the relative standard deviation (%RSD).[4]

Accuracy is determined by performing a recovery study. A known amount of this compound standard is spiked into a sample matrix, and the recovery percentage is calculated.[4]

Data Presentation

The quantitative data obtained from the method validation experiments should be summarized in tables for easy comparison and assessment of the method's performance.

Table 2: Linearity, LOD, and LOQ of the HPLC Method for this compound

| Parameter | Value |

| Linear Range (µg/mL) | 1 - 100 |

| Regression Equation | y = 25487x + 1523 |

| Correlation Coefficient (r²) | ≥ 0.999 |

| LOD (µg/mL) | 0.2 |

| LOQ (µg/mL) | 0.6 |

Note: The values presented are representative and may vary depending on the instrument and experimental conditions.

Table 3: Precision and Accuracy of the HPLC Method for this compound

| Parameter | Low QC (5 µg/mL) | Mid QC (25 µg/mL) | High QC (75 µg/mL) |

| Intra-day Precision (%RSD, n=6) | < 2.0% | < 2.0% | < 2.0% |

| Inter-day Precision (%RSD, n=6) | < 3.0% | < 3.0% | < 3.0% |

| Accuracy (Recovery %) | 98 - 102% | 98 - 102% | 98 - 102% |

Note: QC refers to Quality Control samples. The values are typical acceptance criteria.

Visualizations

Caption: Experimental workflow for the quantitative analysis of this compound.

Caption: Key parameters for HPLC method validation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. QbD-Engineered Development and Validation of a RP-HPLC Method for Simultaneous Estimation of Rutin and Ciprofloxacin HCl in Bilosomal Nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quality by design (QbD) based development and validation of RP-HPLC method for buserelin acetate in polymeric nanoparticles: Release study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scienggj.org [scienggj.org]

- 8. mdpi.com [mdpi.com]

- 9. japsonline.com [japsonline.com]

Application Notes: Extraction of Schisanlignone C from Schisandra chinensis

Introduction

Schisanlignone C is a bioactive lignan (B3055560) found in plants of the Schisandra genus, notably Schisandra chinensis. Lignans (B1203133) from this plant have been a subject of interest in traditional medicine and modern drug development due to their diverse pharmacological activities, including hepatoprotective and anti-inflammatory effects. This document provides a detailed protocol for the extraction and purification of this compound from dried Schisandra chinensis fruit, tailored for researchers in natural product chemistry and drug discovery. The protocol is based on established methods for lignan extraction, including solvent extraction followed by chromatographic purification.

Materials and Reagents

-

Dried fruits of Schisandra chinensis

-

Ethanol (B145695) (95% and varying aqueous concentrations)

-

Methanol (B129727) (HPLC grade)

-

Ethyl acetate (B1210297)

-

Chloroform

-

Dichloromethane

-

Acetone

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Silica (B1680970) gel (for column chromatography, 200-300 mesh)

-

Activated carbon

-

Deionized water

-

Rotary evaporator

-

Ultrasonic bath

-

Chromatography columns

-

High-Performance Liquid Chromatography (HPLC) system

-

Standard of this compound (>98% purity)

Experimental Protocols

1. Preparation of Plant Material

-

Obtain dried fruits of Schisandra chinensis. Ensure the plant material is authenticated by a qualified botanist.

-

Grind the dried fruits into a moderately coarse powder (approximately 40-60 mesh size) to increase the surface area for extraction.

-

Dry the powder in an oven at 60°C for 4-6 hours to remove residual moisture, which can affect extraction efficiency.[1]

2. Extraction of Crude Lignan Extract

This protocol describes a common and effective solvent extraction method. Alternative methods such as Smashing Tissue Extraction (STE), Supercritical Fluid Extraction (SFE), and Soxhlet extraction can also be employed.[2][3][4]

-

Maceration & Percolation:

-

Weigh 100 g of the dried plant powder and place it in a large flask.

-

Add 1 L of 40-60% aqueous ethanol to the powder.[5]

-

Seal the flask and allow the mixture to macerate for 24 hours at room temperature with occasional agitation.[5]

-

After maceration, transfer the mixture to a percolation apparatus.

-

Allow the solvent to slowly pass through the plant material, collecting the percolate.

-

Continue percolation until the solvent runs clear.

-

-

Concentration:

-

Combine all the collected percolate.

-

Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous concentrated solution.[5]

-

-

Solvent Partitioning (Liquid-Liquid Extraction):

-

Adjust the ethanol concentration of the concentrated solution to approximately 80-95%.[5] This will precipitate some non-polar impurities.

-

Filter the solution to remove any precipitate.

-

Further concentrate the filtrate to remove most of the ethanol.

-

Resuspend the resulting aqueous residue in deionized water and transfer it to a separatory funnel.

-

Perform sequential partitioning with solvents of increasing polarity, starting with hexane to remove lipids and highly non-polar compounds. Discard the hexane layer.

-

Next, extract the aqueous layer multiple times with ethyl acetate. This compound is soluble in ethyl acetate.[6]

-

Combine the ethyl acetate fractions and concentrate them to dryness using a rotary evaporator to yield the crude lignan extract.

-

3. Purification of this compound

-

Silica Gel Column Chromatography:

-

Prepare a silica gel column (200-300 mesh) using a suitable non-polar solvent system, such as hexane-ethyl acetate.

-

Dissolve the crude lignan extract in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.

-

Combine the fractions rich in this compound and concentrate them.

-

-

Decolorization (Optional):

-

Final Purification by Preparative HPLC (Optional):

-

For obtaining high-purity this compound (>98%), preparative HPLC can be used.

-

A C18 reversed-phase column is typically used.[7]

-

The mobile phase often consists of a gradient of acetonitrile (B52724) and water.[7]

-

Monitor the elution at a suitable wavelength (e.g., 215 nm) and collect the peak corresponding to this compound.[7]

-

Lyophilize or evaporate the solvent from the collected fraction to obtain pure this compound.

-

4. Quantification by HPLC

-

Sample Preparation: Accurately weigh the dried extract and dissolve it in methanol to a known concentration.

-

Chromatographic Conditions:

-

Analysis: Prepare a calibration curve using a certified standard of this compound. Inject the sample extract and quantify the amount of this compound by comparing its peak area to the calibration curve.

Data Presentation

Table 1: Comparison of Extraction Methods for Lignans from Schisandra chinensis

| Extraction Method | Solvent | Solid-to-Liquid Ratio | Time | Key Findings | Reference |

| Smashing Tissue Extraction (STE) | 75% Aqueous Ethanol | 1:19 g/mL | 1 min | Highest extraction efficiency in the shortest time. | [2][4] |

| Heat Reflux | 62% Aqueous Ethanol | Not Specified | 6 hours (2x3h) | Traditional method, energy and time-consuming. | [4] |

| Soxhlet Extraction | Methanol | 1:100 g/mL | 4 hours | Common but lengthy method. | [4] |

| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with Ethanol cosolvent | Not Specified | Variable | Environmentally friendly, good for separation. | [3] |

| Percolation | 40-60% Ethanol | Not Specified | 12-36 hours | High yield, avoids heat degradation. | [5] |

| Microwave-Assisted Extraction (MAE) | 40% Methanol | 1:15 g/mL | 200 seconds | Rapid extraction with high efficiency. | [1] |

Table 2: Solubility of Pure this compound

| Solvent | Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| DMSO | Soluble |

| Acetone | Soluble |

| Data from BioCrick.[6] |

Visualization of Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Smashing Tissue Extraction of Five Lignans From the Fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. CN102302554A - Extraction method of schisandra total lignans - Google Patents [patents.google.com]

- 6. This compound | CAS:144606-83-7 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis and Characterization of Schisanlignone C Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisanlignone C belongs to the dibenzocyclooctadiene class of lignans (B1203133), a group of natural products renowned for their diverse and potent biological activities. Isolated from plants of the Schisandra genus, these compounds have garnered significant interest in the scientific community for their potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer effects. This document provides a comprehensive overview of the synthesis and characterization of this compound analogs, offering detailed protocols for their preparation and evaluation.

Synthesis of this compound Analogs

General Synthetic Strategy: Biomimetic Oxidative Coupling

The core of this strategy involves the intramolecular phenolic coupling of a dibenzylbutyrolactone precursor.

Step 1: Synthesis of the Dibenzylbutyrolactone Precursor

The initial step is the synthesis of a trans-2,3-dibenzylbutyrolactone with the desired substitution pattern on the aromatic rings to match the target analog of this compound. This can be achieved through various established synthetic routes, often employing asymmetric synthesis to control the stereochemistry.

Step 2: Oxidative Cyclization

The phenolic dibenzylbutyrolactone precursor is then subjected to oxidative cyclization. A common method involves the use of a hypervalent iodine reagent, such as phenyliodonium (B1259483) diacetate (PIDA), in a suitable solvent system like aqueous methanol. This reaction facilitates an intramolecular phenolic coupling, leading to the formation of a 4-hydroxycyclohexa-2,5-dienone intermediate.

Step 3: Rearrangement to the Dibenzocyclooctadiene Core

The dienone intermediate is then rearranged to form the stable dibenzocyclooctadiene ring system. This is typically achieved through acid-catalyzed rearrangement, for instance, by using trifluoroacetic acid (TFA).

Step 4: Further Functional Group Manipulations

Finally, subsequent chemical modifications of the functional groups on the aromatic rings and the lactone moiety can be performed to yield the desired this compound analog.

Characterization of this compound Analogs

Thorough characterization of the synthesized analogs is crucial to confirm their structure and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

Table 1: Representative ¹H NMR Data for a this compound Analog (Schisandrin C)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 2 | 6.32 | d | 1.6 |

| 5 | 6.61 | d | 7.9 |

| 6 | 6.18 | dd | 7.9, 1.6 |

| 7a | 2.19 | dd | 13.2, 6.0 |

| 7b | 1.90 | dd | 13.2, 8.0 |

| 9a | 3.65 | dd | 8.8, 7.3 |

| 10a | 5.45 | d | 1.4 |

| 11 | 3.48 | s | - |

Table 2: Representative ¹³C NMR Data for a this compound Analog (Schisandrin C)

| Position | δ (ppm) |

| 1 | 131.58 |

| 2 | 108.75 |

| 3 | 146.35 |

| 4 | 147.87 |

| 5 | 108.28 |

| 6 | 121.56 |

| 7 | 38.33 |

| 8 | 46.52 |

| 9 | 71.18 |

| 10 | 101.07 |

| 11 | 55.86 |

Table 3: Representative Mass Spectrometry Data for a this compound Analog (Schisandrin C)

| Ion Mode | [M+H]⁺ | [M+Na]⁺ |

| ESI-MS | 417.18 | 439.16 |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized this compound analogs on cancer cell lines.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., HepG2, HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound analog compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the this compound analogs in the culture medium.

-

Remove the existing medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-